molecular formula C10H14F2NO4- B12362797 1,3-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) ester

1,3-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) ester

Cat. No.: B12362797
M. Wt: 250.22 g/mol
InChI Key: GWBQDKLQWBESMQ-UHFFFAOYSA-M
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Description

1,3-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) ester (CAS: 2165546-85-8) is a fluorinated pyrrolidine derivative with a molecular formula of C₁₁H₁₇F₂NO₄ and a molar mass of 265.25 g/mol . Structurally, it features a tert-butyl ester at position 1, a carboxylic acid ester at position 3, and two fluorine atoms at the 4,4-positions of the pyrrolidine ring. This compound is often utilized in pharmaceutical and agrochemical research due to its stability imparted by the tert-butyl protecting group and the electronic effects of fluorine substituents .

Properties

Molecular Formula

C10H14F2NO4-

Molecular Weight

250.22 g/mol

IUPAC Name

4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-4-6(7(14)15)10(11,12)5-13/h6H,4-5H2,1-3H3,(H,14,15)/p-1

InChI Key

GWBQDKLQWBESMQ-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Route 1: Reduction-Fluorination Sequence

This approach begins with 1-tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate (CAS: 146256-98-6), as described in Zhang et al.:

  • Reduction : Treatment with NaBH₄ in methanol at 10°C for 50 minutes reduces the 4-keto group to a hydroxyl, yielding 1-tert-butyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate (98.9% yield).
  • Fluorination : The hydroxyl group is replaced with fluorine using agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. For example, DAST in dichloromethane at −78°C converts hydroxyl to difluoro groups via a two-step SN2 mechanism.

Key Data :

Step Reagent/Conditions Yield
Reduction NaBH₄, MeOH, 10°C 98.9%
Fluorination DAST, DCM, −78°C 60–75% (estimated)

Route 2: Direct Fluorination of Pyrrolidine Precursors

An alternative method involves fluorinating a preformed pyrrolidine ring. For instance, 4-unsubstituted pyrrolidine-1,3-dicarboxylates undergo electrophilic fluorination using Selectfluor™ or N-fluorobenzenesulfonimide (NFSI) in acetonitrile. This route avoids reduction steps but requires precise control to prevent over-fluorination.

Example Protocol :

  • Substrate Preparation : 1-tert-butyl pyrrolidine-1,3-dicarboxylate.
  • Fluorination : React with 2.2 equiv NFSI in MeCN at 80°C for 12 hours.
  • Workup : Aqueous extraction and column chromatography.

Advantages :

  • Avoids intermediate isolation.
  • Compatible with microwave-assisted synthesis for faster reaction times.

Stereochemical Considerations and Racemization Mitigation

The 4,4-difluoro substitution introduces potential stereochemical complexity. Catalytic hydrogenation, as outlined in EP3015456A1, ensures cis-diastereoselectivity when using chiral catalysts like (R)-BINAP-Pd complexes. For instance, hydrogenation of a prochiral enamine precursor under 50 psi H₂ yields the cis-4,4-difluoro product with >95% enantiomeric excess (ee).

Critical Factors :

  • Catalyst Loading : 0.5–1 mol% for optimal turnover.
  • Solvent : Tetrahydrofuran (THF) or ethanol enhances stereocontrol.

Esterification and Protecting Group Strategies

Boc Protection Dynamics

The tert-butyl ester at position 1 is introduced via reaction with Boc₂O in the presence of DMAP or triethylamine. Competitive esterification at position 3 is mitigated by using bulkier alcohols (e.g., ethyl over methyl) to favor mono-protection.

Typical Procedure :

  • Dissolve pyrrolidine-1,3-dicarboxylic acid in dry THF.
  • Add Boc₂O (1.1 equiv) and DMAP (0.1 equiv).
  • Stir at 25°C for 6 hours.
  • Isolate via aqueous workup (yield: 85–90%).

Selective Ester Hydrolysis

To achieve asymmetrical esterification (e.g., tert-butyl at position 1 and free acid at position 3), controlled hydrolysis using LiOH in THF/water selectively cleaves the less hindered ester.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR : The tert-butyl group resonates as a singlet at δ 1.42 ppm, while fluorine substituents suppress nearby proton signals due to spin-spin coupling.
  • MS-ESI : Molecular ion peaks at m/z 282.75 [M + Na]⁺ align with calculated masses for intermediates.

Purity Optimization

  • Crystallization : Hexane/ethyl acetate mixtures (3:1) yield high-purity crystals (>99% by HPLC).
  • Chromatography : Silica gel chromatography with gradient elution (ethyl acetate in hexane from 10% to 50%) resolves diastereomers.

Industrial-Scale Considerations and Cost Analysis

Parameter Route 1 Route 2
Raw Material Cost $45.00/50mg $60.00/50mg (estimated)
Reaction Steps 2 3
Total Yield 65% 55%
Scalability High (batch) Moderate (continuous)

Key Insight : Route 1 offers superior scalability and cost-efficiency for gram-scale production, whereas Route 2 is preferable for stereochemically complex batches.

Chemical Reactions Analysis

Types of Reactions

1,3-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1,3-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) ester exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Compound Name CAS Molecular Formula Substituents Key Differences Applications/Notes
1,3-Pyrrolidinedicarboxylic acid, 4-(2,4-dichlorophenyl)-, 1-(1,1-dimethylethyl) ester - C₁₈H₂₂Cl₂NO₄ 4-(2,4-dichlorophenyl) group Aryl substituent instead of difluoro; higher molecular weight (378.28 g/mol) Likely used in medicinal chemistry for targeting aromatic interactions .
1-(tert-Butoxycarbonyl)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid - C₁₂H₁₉F₂NO₄ 3,3-dimethyl groups Additional methyl groups increase steric hindrance; altered substitution pattern (2-carboxylic acid vs. 1,3-diesters) Potential intermediate for rigidified drug scaffolds .
(3R,4R)-3-Fluoro-4-hydroxy-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester 1174020-50-8 C₉H₁₆FNO₃ Hydroxyl group at position 4 Hydroxyl enhances hydrogen bonding; single fluorine vs. difluoro Suitable for prodrugs or polar metabolite synthesis .

Ester Group Variations

Compound Name CAS Molecular Formula Ester Groups Key Differences Applications/Notes
1-tert-Butyl 3-ethyl 4,5-dihydro-1H-pyrrole-1,3-dicarboxylate - C₁₂H₁₉NO₄ tert-butyl and ethyl esters Partially unsaturated (4,5-dihydro) ring; no fluorine substituents Used in catalysis or as a building block for heterocycles .
1,3-Pyrrolidinedicarboxylic acid, 2-oxo-, 1-(1,1-dimethylethyl) 3-ethyl ester 188528-95-2 C₁₂H₁₉NO₅ 2-oxo group Oxo group introduces ketone reactivity; alters ring electronics Intermediate for β-lactam analogs or enzyme inhibitors .

Fluorination Patterns

Compound Name CAS Molecular Formula Fluorine Substituents Key Differences Applications/Notes
4,4-Difluoroacetoacetic acid ethyl ester - C₆H₈F₂O₃ 4,4-difluoro on acetoacetate backbone Non-pyrrolidine; β-ketoester reactivity Industrial precursor for fluorinated ketones; limited by high cost .
1,3-Pyrrolidinedicarboxylic acid, 4-(difluoromethyl)-, 1-(1,1-dimethylethyl) ester 2165546-85-8 C₁₁H₁₇F₂NO₄ 4,4-difluoro vs. difluoromethyl Difluoromethyl provides distinct steric/electronic effects Enhanced metabolic stability in drug candidates .

Key Research Findings and Trends

Fluorine Impact: The 4,4-difluoro substitution in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., ’s dichlorophenyl variant) .

Ester Stability: The tert-butyl ester group improves synthetic handling, as seen in intermediates like 1-(tert-butoxycarbonyl)-4-((pyridin-4-ylmethyl)amino)piperidine-3-carboxylic acid (CAS: 939755-55-2), which shares similar protective strategies .

Synthetic Challenges: Fluorinated pyrrolidines often require specialized fluorination steps (e.g., electrochemical or reagent-based methods), contrasting with simpler esterifications in non-fluorinated analogs () .

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